Cas no 653578-60-0 (2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro-6-hydroxy-, methylester)

2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro-6-hydroxy-, methylester structure
653578-60-0 structure
Product name:2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro-6-hydroxy-, methylester
CAS No:653578-60-0
MF:C12H14O4
MW:222.23716
CID:400288
PubChem ID:11379051

2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro-6-hydroxy-, methylester Chemical and Physical Properties

Names and Identifiers

    • 2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro-6-hydroxy-, methylester
    • 2-Benzofurancarboxylicacid,2-ethyl-2,3-dihydro-6-hydroxy-,methylester(9CI)
    • 2-Hexenoic acid, 2-ethyl-4-(phenylthio)-, methyl ester, (E)-
    • 2-Hexenoic acid, 2-ethyl-4-(phenylthio)-, methyl ester, (Z)-
    • CTK3C6258
    • CTK3C6259
    • methyl 2-ethyl-4-phenylthiohex-2-enoate
    • SCHEMBL4452781
    • CXDFQABEVOSLQN-UHFFFAOYSA-N
    • methyl 2-ethyl-6-hydroxy-3H-1-benzofuran-2-carboxylate
    • FT-0736208
    • 2-Ethyl-6-hydroxy-2,3-dihydro-benzofuran-2-carboxylic acid methyl ester
    • 653578-60-0
    • Methyl 2-ethyl-6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate
    • Inchi: InChI=1S/C12H14O4/c1-3-12(11(14)15-2)7-8-4-5-9(13)6-10(8)16-12/h4-6,13H,3,7H2,1-2H3
    • InChI Key: CXDFQABEVOSLQN-UHFFFAOYSA-N
    • SMILES: CCC1(CC2=C(O1)C=C(C=C2)O)C(=O)OC

Computed Properties

  • Exact Mass: 222.08922
  • Monoisotopic Mass: 222.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8Ų
  • XLogP3: 2.2

Experimental Properties

  • PSA: 55.76

2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro-6-hydroxy-, methylester Related Literature

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